molecular formula C17H20N2O3 B6904885 N-(2,2-dimethyloxan-4-yl)-2-oxo-1H-quinoline-4-carboxamide

N-(2,2-dimethyloxan-4-yl)-2-oxo-1H-quinoline-4-carboxamide

Cat. No.: B6904885
M. Wt: 300.35 g/mol
InChI Key: PPCQBCWXAANVLO-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxan-4-yl)-2-oxo-1H-quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-17(2)10-11(7-8-22-17)18-16(21)13-9-15(20)19-14-6-4-3-5-12(13)14/h3-6,9,11H,7-8,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCQBCWXAANVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CC(=O)NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyloxan-4-yl)-2-oxo-1H-quinoline-4-carboxamide typically involves the reaction of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate. This intermediate is then reacted with isopropylmagnesium bromide to yield ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate. The ester group is eliminated to form 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyloxan-4-yl)-2-oxo-1H-quinoline-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction could produce quinoline amines.

Scientific Research Applications

N-(2,2-dimethyloxan-4-yl)-2-oxo-1H-quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyloxan-4-yl)-2-oxo-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethyloxan-4-yl)-4-(4-hydroxyphenyl)piperidine-1-carboxamide
  • N-(2,2-dimethyloxan-4-yl)-2,2-dimethylmorpholine-4-sulfonamide
  • N-(2,2-dimethyloxan-4-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

N-(2,2-dimethyloxan-4-yl)-2-oxo-1H-quinoline-4-carboxamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds with enzymes and proteins makes it a valuable compound for research in medicinal chemistry and drug development .

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